![molecular formula C25H21N3O6S B2799497 4-(1,3-dioxoisoindolin-2-yl)-N-(4-(morpholinosulfonyl)phenyl)benzamide CAS No. 865616-75-7](/img/structure/B2799497.png)
4-(1,3-dioxoisoindolin-2-yl)-N-(4-(morpholinosulfonyl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(1,3-dioxoisoindolin-2-yl)-N-(4-(morpholinosulfonyl)phenyl)benzamide” is a type of phthalimide-based compound . Phthalimide-based compounds have been identified as imperative therapeutic scaffolds in several medicinal chemistry databases .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives was synthesized . The synthesis involved a two-step reaction and was characterized using sophisticated spectroscopic instruments such as FT-IR spectroscopy, Mass spectroscopy, and 1H-NMR spectroscopy .Molecular Structure Analysis
The molecular structure of the compound was recognized by sophisticated spectroscopic instruments . The compound was confirmed by FTIR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described. For instance, the synthesis of pyrazole/1,2,4-oxadiazole conjugate ester derivatives involved Cs2CO3-mediated esterification under dry conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various methods. For instance, the molecular weight, molecular formula, and other properties of a similar compound, “(4-((1,3-dioxoisoindolin-2-yl)Methyl)phenyl)boronic acid”, have been reported .Wissenschaftliche Forschungsanwendungen
- Researchers have investigated the antibacterial potential of this compound due to its unique structure. By modifying the substituents or functional groups, scientists aim to enhance its efficacy against bacterial pathogens .
- Citation :
- The isoindolinone scaffold in this compound suggests anti-inflammatory activity. Studies explore its effects on inflammatory pathways and potential applications in managing inflammatory diseases .
- Citation :
- The benzamide moiety has been associated with anticancer properties. Researchers investigate its impact on cancer cell lines, tumor growth, and apoptosis induction .
- Citation :
- Computational approaches, such as molecular docking, have been employed to understand the binding interactions of this compound with specific protein targets. These studies guide drug design and optimization .
- Citation :
- Investigations into the photophysical behavior of this compound reveal its fluorescence properties, which can be useful for imaging applications or as a probe in biological systems .
- Citation :
- The isoindolinone core may find applications in material science, such as organic semiconductors or optoelectronic devices. Researchers explore its electronic properties and potential uses in novel materials .
- Citation :
Antibacterial Activity
Anti-Inflammatory Properties
Cancer Research
Molecular Docking Studies
Photophysical Properties
Material Science
Zukünftige Richtungen
The investigation of similar compounds has pointed towards several prospects for the development of broad-spectrum antimicrobial drugs against resistant pathogenic strains . This suggests that “4-(1,3-dioxoisoindolin-2-yl)-N-(4-(morpholinosulfonyl)phenyl)benzamide” and similar compounds could be potential candidates for future research in this direction.
Eigenschaften
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(4-morpholin-4-ylsulfonylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6S/c29-23(26-18-7-11-20(12-8-18)35(32,33)27-13-15-34-16-14-27)17-5-9-19(10-6-17)28-24(30)21-3-1-2-4-22(21)25(28)31/h1-12H,13-16H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBRLLQPHTVYOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxoisoindolin-2-yl)-N-(4-(morpholinosulfonyl)phenyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.